Home > Products > Screening Compounds P55005 > Balsalazide (sodium hydrate)
Balsalazide (sodium hydrate) -

Balsalazide (sodium hydrate)

Catalog Number: EVT-12569540
CAS Number:
Molecular Formula: C17H17N3Na2O8
Molecular Weight: 437.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Balsalazide (sodium hydrate) is a pharmaceutical compound primarily utilized in the treatment of inflammatory bowel diseases, particularly ulcerative colitis. It is marketed under the brand names Colazal in the United States and Colazide in the United Kingdom. The active ingredient is a prodrug designed to release mesalazine, which exerts its therapeutic effects directly in the colon. The chemical structure of balsalazide is characterized by its azo linkage and a salicylic acid derivative, making it an important compound in gastrointestinal therapy.

Source and Classification

Balsalazide is classified as an anti-inflammatory agent and falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs). Its primary action is attributed to its ability to deliver mesalazine to the site of inflammation in the gastrointestinal tract. The compound is synthesized as a disodium salt, which enhances its solubility and bioavailability in aqueous environments, crucial for its therapeutic efficacy.

Synthesis Analysis

Methods

The synthesis of balsalazide (sodium hydrate) involves several key steps:

  1. Acylation Reaction: Paranitrobenzoyl chloride reacts with beta-alanine in a sodium hydroxide solution to form paranitrobenzoyl-beta-alanine.
  2. Reduction Reaction: The resulting paranitrobenzoyl-beta-alanine undergoes reduction using hydrazine hydrate as a reducing agent, with ferric chloride hexahydrate acting as a catalyst, yielding paraminobenzoyl-beta-alanine.
  3. Diazotization and Coupling Reaction: The paraminobenzoyl-beta-alanine is then diazotized and coupled with salicylic acid to produce balsalazide acid.
  4. Salt Formation: Finally, balsalazide acid is converted into balsalazide disodium through a salt-forming reaction with sodium hydroxide .

This multi-step synthesis allows for high yields and utilizes readily available raw materials, making it suitable for industrial production.

Molecular Structure Analysis

Structure and Data

Balsalazide disodium has the following molecular characteristics:

  • Chemical Formula: C17_{17}H17_{17}N3_{3}Na2_{2}O8_{8}
  • Molecular Weight: 437.316 g/mol
  • IUPAC Name: Disodium 5-[(E)-2-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazen-1-yl]-2-hydroxybenzoate dihydrate
  • CAS Number: 150399-21-6
  • Solubility: 0.157 mg/mL in water

The structural formula features an azo group (-N=N-) connecting two aromatic rings, contributing to its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Balsalazide undergoes various chemical reactions during its synthesis:

  1. Acylation: The reaction between paranitrobenzoyl chloride and beta-alanine forms an amide bond.
  2. Reduction: The nitro group on paranitrobenzoyl-beta-alanine is reduced to an amine.
  3. Diazotization: This involves converting the amine into a diazonium salt, which can then couple with other aromatic compounds like salicylic acid.
  4. Salt Formation: The final step involves neutralizing the carboxylic acid group of balsalazide acid with sodium hydroxide to form the disodium salt .

These reactions are critical for transforming starting materials into the active pharmaceutical ingredient.

Mechanism of Action

Balsalazide functions as a prodrug that releases mesalazine upon reaching the colon. Mesalazine acts locally at the site of inflammation by inhibiting leukotriene synthesis and scavenging free radicals, thereby reducing inflammation in the colonic mucosa. This mechanism is essential for managing symptoms associated with ulcerative colitis and promoting mucosal healing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Balsalazide typically appears as a white to off-white crystalline powder.
  • Melting Point: Specific melting point data is not available, but related compounds often exhibit similar thermal properties.

Chemical Properties

  • LogP (Partition Coefficient): 2.44, indicating moderate lipophilicity.
  • pKa Values:
    • Strongest Acidic: 3.06
    • Strongest Basic: -0.033
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Topological Polar Surface Area: 154.31 Ų

These properties suggest that balsalazide has favorable characteristics for intestinal absorption and localized action within the gastrointestinal tract .

Applications

Balsalazide is primarily used in clinical settings for treating inflammatory bowel diseases such as ulcerative colitis. Its ability to deliver mesalazine directly to inflamed tissues makes it an effective therapeutic option for managing symptoms and inducing remission in patients suffering from these chronic conditions . Additionally, ongoing research suggests potential roles in modulating inflammatory pathways that may contribute to cancer prevention in patients with chronic colitis .

Introduction to Balsalazide Disodium Dihydrate

Historical Development and Clinical Adoption

The development of balsalazide emerged from decades of research into improving upon sulfasalazine, the first 5-ASA prodrug used for inflammatory bowel disease. Sulfasalazine, developed in the 1940s, consisted of 5-ASA linked to sulfapyridine via an azo bond. While effective, its utility was limited by frequent sulfapyridine-related adverse effects including headaches, nausea, and male infertility due to systemic absorption of the sulfa component [2] [6].

Balsalazide was specifically engineered in the 1980s-1990s to retain the therapeutic benefits of sulfasalazine while eliminating sulfa-related toxicity. The key innovation was replacing sulfapyridine with 4-aminobenzoyl-β-alanine as the carrier molecule. This structural modification maintained the azo-bond targeting mechanism while utilizing a pharmacologically inert carrier with minimal systemic absorption [6] [9]. Following extensive clinical trials demonstrating superior tolerability and efficacy compared to earlier 5-ASA formulations, balsalazide disodium received FDA approval in 2000 under the brand name Colazal®. It was subsequently approved in multiple global markets including the European Union (as Colazide®) and has since been marketed under additional trade names including Giazo® for gender-specific dosing [4] [5] [9].

Table 1: Key Molecular Characteristics of Balsalazide Disodium Dihydrate

PropertySpecificationSignificance
Chemical name(E)-5-[[-4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrateIUPAC nomenclature defining stereochemistry and hydration state
Molecular formulaC~17~H~13~N~3~O~6~Na~2~·2H~2~OReflects disodium salt dihydrate structure
Molecular weight437.32 g/molImpacts dosage formulation and pharmacokinetics
AppearanceOrange to yellow microcrystalline powderVisual identification characteristic
Solubility profileFreely soluble in water and saline; insoluble in organic solventsEnables colonic delivery via aqueous dissolution
Sodium content~86 mg per 750 mg capsuleRelevant for sodium-restricted patients

Structural Rationale as a Colon-Targeted Prodrug

Balsalazide's molecular architecture represents a sophisticated approach to targeted drug delivery. The core design features 5-ASA (mesalamine) linked via an azo bond (-N=N-) to the inert carrier molecule 4-aminobenzoyl-β-alanine. This linkage is deliberately resistant to enzymatic cleavage in the upper gastrointestinal tract but susceptible to reduction by azoreductases produced by colonic anaerobic bacteria [3] [10]. The dihydrate form enhances stability and shelf-life by providing a defined crystalline structure with consistent hydration properties, crucial for manufacturing reproducibility and dissolution characteristics [7] [8].

The carrier molecule 4-aminobenzoyl-β-alanine was strategically selected based on multiple criteria:

  • Pharmacological inertness: Unlike sulfapyridine, it lacks therapeutic activity and toxicity
  • Hydrophilic properties: Carboxyl groups enhance water solubility for colonic dissolution
  • Molecular size: Optimized for maintaining the prodrug's steric configuration
  • Metabolic profile: Following cleavage, the carrier undergoes limited systemic absorption and is primarily excreted in feces [3] [6]

Upon oral administration, balsalazide remains intact throughout the stomach and small intestine due to its resistance to pancreatic and brush border enzymes. When it reaches the colon, bacterial azoreductases cleave the azo bond, releasing equimolar quantities of 5-ASA (approximately 0.35g per 1g balsalazide) and the inert carrier. This site-specific delivery achieves 5-ASA concentrations up to 1000-fold higher in the colonic lumen compared to systemic circulation, maximizing local anti-inflammatory effects while minimizing systemic exposure [3] [10].

Table 2: Comparative Release Kinetics of 5-ASA Prodrugs

ParameterSulfasalazineBalsalazideOlsalazine
Active moiety released5-ASA5-ASA5-ASA (two molecules)
Carrier moleculeSulfapyridine4-Aminobenzoyl-β-alanineSelf-carrier (azo-linked)
Carrier pharmacologyActive/toxicInertInert
5-ASA release siteColonColonColon
Cleavage mechanismBacterial azoreductionBacterial azoreductionBacterial azoreduction
Relative molar efficiency~40%~35%~98%

Position within the 5-Aminosalicylic Acid (5-ASA) Therapeutics Landscape

As a prodrug within the aminosalicylate class, balsalazide occupies a distinct niche defined by its delivery mechanism and pharmacological profile. The therapeutic landscape of 5-ASA formulations comprises several strategic approaches to colonic delivery:

  • Azo-bonded prodrugs:
  • Sulfasalazine (5-ASA + sulfapyridine)
  • Balsalazide (5-ASA + 4-aminobenzoyl-β-alanine)
  • Olsalazine (dimeric 5-ASA molecule)These compounds rely on colonic bacterial azoreductase for activation [2] [6]
  • pH-dependent formulations:
  • Delayed-release mesalamine (Asacol®, Lialda®)
  • Utilizes enteric coatings that dissolve at pH 7 in terminal ileum/colon
  • Microsphere systems:
  • Pentasa® releases 5-ASA throughout GI tract via ethylcellulose microgranules
  • Enema/suppository preparations:
  • Topical administration for distal disease (Rowasa®)

Balsalazide demonstrates distinct advantages within this therapeutic landscape. Clinical studies comparing balsalazide (6.75 g/day) with pH-dependent mesalamine (2.4 g/day) demonstrated significantly higher rates of clinical remission (64% vs. 43%) and histological improvement at 8 weeks in active ulcerative colitis [2]. This enhanced efficacy profile is attributed to several factors:

  • Superior colonic distribution: Balsalazide delivers 5-ASA more uniformly throughout the colon compared to pH-dependent formulations that may release drug prematurely in the small intestine
  • Higher luminal concentrations: Site-specific release achieves therapeutic concentrations unattainable with conventional oral mesalamine
  • Reduced variability: Less dependent on gastrointestinal transit times compared to pH-dependent systems [6] [10]

Furthermore, balsalazide exhibits a favorable tolerability profile relative to sulfasalazine due to its non-sulfa-based carrier molecule. Head-to-head trials demonstrated significantly fewer adverse events leading to discontinuation with balsalazide versus sulfasalazine (4% vs. 16%) [2]. While newer 5-ASA formulations continue to emerge, balsalazide remains particularly valuable for patients with:

  • Left-sided disease requiring uniform colonic distribution
  • Nocturnal symptoms benefiting from sustained release
  • History of sulfa allergy
  • Inadequate response to pH-dependent mesalamine formulations [2] [6]

The molecular optimization represented by balsalazide exemplifies the progression toward "smarter" aminosalicylate therapies that maximize therapeutic index through targeted delivery. Ongoing research explores further refinements including multi-matrix systems and combination approaches with immunomodulators, but balsalazide's well-established efficacy and unique pharmacological properties ensure its continued relevance in the 5-ASA therapeutic arsenal [6] [10].

Properties

Product Name

Balsalazide (sodium hydrate)

IUPAC Name

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate

Molecular Formula

C17H17N3Na2O8

Molecular Weight

437.3 g/mol

InChI

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2

InChI Key

XDCNKOBSQURQOZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.